2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl-

Vue d'ensemble

Description

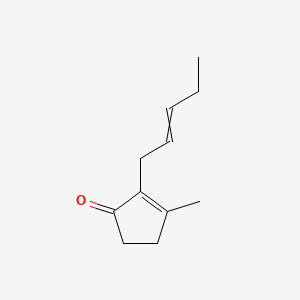

2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a methyl group and a pentenyl side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- involves the use of high-temperature water conditions and zinc. This method is efficient for converting 5-hydroxymethylfurfural to 3-methyl-2-cyclopenten-1-one . The reaction parameters, such as the amount of zinc, temperature, and reaction time, are optimized to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of high-temperature water and zinc suggests that similar conditions could be scaled up for industrial applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at the cyclopentenone ring or the pentenyl side chain, depending on the reagents and conditions:

-

Key Insight : Oxidation with KMnO₄ predominantly targets the α,β-unsaturated ketone system, yielding carboxylic acids, while ozonolysis cleaves the (2Z)-pentenyl side chain to produce aldehydes .

Reduction Reactions

Reduction modifies the cyclopentenone ring or the double bond in the pentenyl chain:

-

Notable Observation : LiAlH₄ achieves complete reduction of the ketone to a secondary alcohol, whereas catalytic hydrogenation selectively saturates the side chain’s double bond without affecting the ring .

Substitution Reactions

The methyl and pentenyl groups participate in nucleophilic or electrophilic substitutions:

-

Mechanistic Detail : Halogenation occurs preferentially at the α-position of the ketone due to conjugation with the cyclopentenone system. Grignard reagents add to the β-carbon of the enone, forming tertiary alcohols after hydrolysis .

Cycloaddition and Diels-Alder Reactions

The α,β-unsaturated ketone structure enables participation in cycloaddition reactions:

-

Research Highlight : Diels-Alder reactions with dienes yield bicyclic frameworks used in synthesizing terpenoids and fragrances .

Thermal and Photochemical Reactions

Under specific energy inputs, the compound undergoes structural rearrangements:

| Condition | Process | Outcome | Significance | Reference |

|---|---|---|---|---|

| UV light (254 nm) | [2+2] Cycloaddition | Dimerization | Study of reaction kinetics | |

| High temperature (200°C) | Retro-Diels-Alder | Fragmentation | Degradation analysis |

Biological and Environmental Reactivity

Applications De Recherche Scientifique

Organic Synthesis

2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- serves as an important intermediate in organic synthesis. It is utilized in the development of complex organic molecules, particularly in the synthesis of natural products and pharmaceutical compounds. Its ability to undergo various chemical reactions, including oxidation and reduction, enhances its utility in synthetic pathways.

Biological Studies

The compound's structure allows for exploration in biological contexts, particularly in studying enzyme interactions and metabolic pathways. Its derivatives have been investigated for potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications

In industrial settings, this compound is used as a precursor for fine chemicals and specialty products. Its unique properties make it suitable for applications in fragrance synthesis and as a flavoring agent due to its pleasant aroma reminiscent of jasmine.

Environmental Science

Research has indicated that 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- is found in various plant species such as Citrus reticulata and Artemisia annua. Its role in these organisms suggests potential applications in ecological studies and the development of natural pesticides or herbicides.

Similar Compounds

| Compound Name | Structural Features |

|---|---|

| 2-Cyclopenten-1-one, 2-methyl- | Similar cyclopentenone ring with different substitution pattern |

| 2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl- | Altered side chain configuration |

Uniqueness

The specific substitution pattern of 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- imparts distinct chemical properties compared to its analogs, making it particularly valuable for targeted applications where other compounds may not suffice.

Case Study: Synthesis of Natural Products

In a study focused on synthesizing natural products, researchers utilized 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- as a key intermediate. The compound was subjected to various chemical transformations that led to the successful synthesis of complex molecules with potential therapeutic effects.

A research team evaluated the biological activity of derivatives of this compound against several cancer cell lines. The findings indicated promising anticancer properties, warranting further investigation into its mechanism of action and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Cyclopenten-1-one, 2-methyl-: This compound has a similar cyclopentenone ring but with a methyl group at a different position.

2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)-: This compound has a similar structure but with a butenyl side chain instead of a pentenyl one.

Uniqueness

2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl-, also known as jasmone, is an organic compound characterized by a cyclopentenone ring with a methyl group and a pentenyl side chain. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology.

- IUPAC Name : 3-methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-one

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.2441 g/mol

The biological activity of 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways, potentially leading to the inhibition or activation of specific enzymes involved in metabolic processes.

Antimicrobial Properties

Research indicates that jasmone exhibits antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

Jasmone has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is linked to various chronic diseases.

Toxicological Assessment

A comprehensive toxicological evaluation of cyclopentanones and cyclopentenones, including jasmone, reveals that these compounds generally exhibit low acute toxicity. Studies indicate no significant mutagenic or genotoxic effects in bacterial and mammalian cell assays. Moreover, developmental toxicity has not been observed at typical exposure levels .

Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity; no significant adverse effects |

| Mutagenicity | No mutagenic activity observed |

| Skin Irritation | Minimal evidence of irritation |

| Developmental Toxicity | Not observed at current usage levels |

Research Applications

The unique structure of 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- makes it valuable in various scientific research applications:

Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules.

Pharmacology : Its biological activities warrant further investigation for potential therapeutic uses.

Flavoring and Fragrance Industry : Jasmone is utilized for its pleasant floral scent in perfumes and food flavoring .

Case Studies

Several case studies have highlighted the biological significance of jasmone:

- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology demonstrated that jasmone effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent.

- Anti-inflammatory Research : In vitro studies reported in Molecules showed that jasmone reduced nitric oxide production in macrophages, indicating its role in modulating inflammatory responses.

- Antioxidant Properties : Research published in Food Chemistry found that jasmone exhibited strong free radical scavenging activity, highlighting its potential health benefits.

Propriétés

IUPAC Name |

3-methyl-2-pent-2-enylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLSXPIVAXONDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=C(CCC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859404 | |

| Record name | 3-Methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.